molecular formula C26H20ClNO3 B307876 Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate

Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate

Cat. No. B307876
M. Wt: 429.9 g/mol
InChI Key: SUYFKNPNLZQDKM-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate, also known as Methyl QBV, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and inhibit viral replication. It has also been shown to have low toxicity levels in vitro and in vivo.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV has several advantages for use in lab experiments. It has a high binding affinity for its target enzymes and signaling pathways, making it an effective tool for studying their activity. It also has low toxicity levels, making it suitable for use in cell culture and animal studies. However, the synthesis process is complex, and the compound is relatively expensive, which may limit its widespread use in research.

Future Directions

There are several future directions for research on Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV. These include investigating its potential use as a therapeutic agent for inflammatory diseases, cancer, and viral infections. It could also be studied for its potential use as a fluorescent probe for biological imaging. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis process for broader use in research.
Conclusion:
In conclusion, Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate, or Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis process is complex, and it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Future research directions include investigating its potential use as a therapeutic agent and as a fluorescent probe for biological imaging.

Synthesis Methods

The synthesis of Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV involves several steps, including the formation of the quinoline ring, the introduction of the vinyl group, and the esterification of the benzoic acid. The final product is obtained through a reaction between the intermediate compound and 2-chlorobenzyl alcohol. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a fluorescent probe for biological imaging.

properties

Product Name

Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate

Molecular Formula

C26H20ClNO3

Molecular Weight

429.9 g/mol

IUPAC Name

methyl 4-[(E)-2-[8-[(2-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]benzoate

InChI

InChI=1S/C26H20ClNO3/c1-30-26(29)20-12-9-18(10-13-20)11-15-22-16-14-19-6-4-8-24(25(19)28-22)31-17-21-5-2-3-7-23(21)27/h2-16H,17H2,1H3/b15-11+

InChI Key

SUYFKNPNLZQDKM-RVDMUPIBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2

SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2

Origin of Product

United States

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